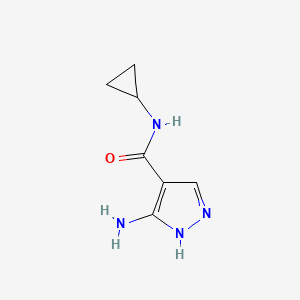

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 4-position of the pyrazole ring

Mechanism of Action

Target of Action

The primary targets of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .

Mode of Action

This compound interacts with FGFRs in a covalent manner . It is designed to target both wild-type FGFRs and the gatekeeper mutants, which are often responsible for drug resistance . The compound binds irreversibly to FGFR1, as revealed by X-ray co-crystal structure .

Biochemical Pathways

The compound affects the biochemical pathways associated with FGFRs . By inhibiting FGFRs, it disrupts the downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Pharmacokinetics

The compound’s efficacy against fgfr1, fgfr2, fgfr3, and fgfr2 v564f gatekeeper mutant in biochemical assays suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Biochemical Analysis

Biochemical Properties

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide has demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It interacts with these enzymes, leading to their inhibition or activation .

Cellular Effects

This compound strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves irreversible binding to FGFR1 . This binding interaction leads to changes in gene expression and enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 3,5-diamino-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

5-amino-1H-pyrazole-4-carboxamide: Lacks the cyclopropyl group, making it less sterically hindered.

5-amino-3-methyl-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Contains a phenyl group with a chlorine substituent, altering its electronic properties.

Uniqueness

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its binding affinity to molecular targets. This structural feature can enhance its selectivity and potency as an inhibitor compared to similar compounds .

Biological Activity

5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique cyclopropyl group and an amino functional group, which contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O, with a molecular weight of approximately 182.23 g/mol. The presence of a carboxamide functional group at position 4 of the pyrazole ring enhances its biological activity by facilitating interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. Notably, it can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme crucial for fungal metabolism, indicating its potential as an antifungal agent.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antifungal Activity : The compound has been investigated for its antifungal properties, particularly through the inhibition of succinate dehydrogenase.

- Anticancer Properties : It has shown promise as an anticancer agent, particularly against various cancer cell lines such as NCI-H520 (lung cancer) and SNU-16 (gastric cancer), where it demonstrated significant cytotoxicity with IC50 values ranging from 19 to 73 nM .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study focused on the design and synthesis of derivatives of this compound as pan-FGFR inhibitors. The lead compound demonstrated nanomolar activities against FGFRs and effectively suppressed the proliferation of cancer cells, indicating a strong anticancer potential .

- Antifungal Mechanism : Another investigation highlighted the compound's role in inhibiting fungal metabolism via succinate dehydrogenase inhibition. This finding supports its application in developing antifungal therapies.

Properties

IUPAC Name |

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLBUDBNCNSQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.